1,4-Bis(dibromomethyl)benzene

Beschreibung

Overview of 1,4-Bis(dibromomethyl)benzene as a Synthetic Organic Compound

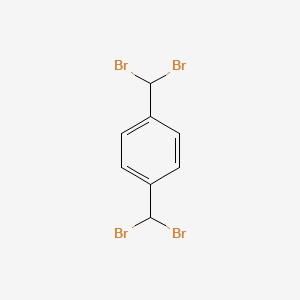

This compound is a synthetic organic compound characterized by a central benzene (B151609) ring substituted at the para (1 and 4) positions with two dibromomethyl (-CHBr₂) groups. ontosight.ai Its chemical formula is C₈H₆Br₄. ontosight.aiclearsynth.com This structure renders the compound highly reactive, particularly due to the presence of the bromine atoms, which act as good leaving groups in various nucleophilic substitution reactions. ontosight.aiontosight.ai It is typically a white to light yellow crystalline solid. ontosight.ailifechempharma.com

The compound is synthesized from 1,4-dimethylbenzene (p-xylene) through radical bromination. ontosight.airsc.org This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, or by direct reaction with bromine, often under light irradiation. rsc.orgechemi.comgoogle.com Due to its reactivity, this compound serves as a crucial intermediate in the synthesis of more complex molecules. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1592-31-0 clearsynth.com |

| Molecular Formula | C₈H₆Br₄ clearsynth.com |

| Molecular Weight | 421.75 g/mol clearsynth.com |

| Appearance | White to beige crystalline solid ontosight.aicymitquimica.com |

| Melting Point | 169 °C cecri.res.in |

| Boiling Point | 245 °C lifechempharma.com |

| Density | 2.012 g/cm³ lifechempharma.com |

Note: The properties listed are subject to variation based on the source and purity.

Historical Context and Evolution of Research on Gem-Dibromomethylarenes

Gem-dibromomethylarenes, the class of compounds to which this compound belongs, have long been recognized as valuable building blocks in synthetic organic chemistry. researchgate.nettandfonline.com Historically, research focused on their role as precursors to aromatic aldehydes, providing a stable, solid alternative to often volatile or unstable aldehyde compounds. This foundational application allowed for the extension of classical reactions to a wider range of aromatic substrates.

The evolution of research has seen a significant expansion in the synthetic utility of these reagents. researchgate.nettandfonline.com Initially used in relatively simple transformations, subsequent research has demonstrated their application in more complex, one-pot multicomponent reactions for the synthesis of diverse heterocyclic systems. researchgate.netresearchgate.net Methodologies have advanced from using stoichiometric reagents to developing new catalytic systems that improve efficiency and yield. researchgate.net Recent studies have focused on developing more environmentally friendly protocols, for instance, by replacing hazardous solvents like carbon tetrachloride with alternatives such as 1,2-dichloroethane (B1671644). researchgate.net This progression highlights a continuous effort to broaden the scope and improve the practicality of using gem-dibromomethylarenes in organic synthesis. tandfonline.comingentaconnect.com

Significance of this compound in Contemporary Organic Synthesis and Materials Science

The significance of this compound in modern research stems from its versatility as a bifunctional reagent. Its two reactive sites allow it to act as a cross-linking agent or as a precursor to symmetrical molecules.

In Organic Synthesis , the compound is highly valued as a stable equivalent of terephthalaldehyde (B141574), a key dialdehyde. This allows for its use in reactions where the direct use of the aldehyde is problematic. For example, it is employed in the Knoevenagel-Doebner reaction to synthesize α,β-unsaturated carboxylic acids. researchgate.netnih.gov A major area of its application is in the synthesis of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and agrochemicals. researchgate.nettandfonline.comresearchgate.net Research has shown its utility in one-pot syntheses of 2-aryl benzothiazoles, 2,3-dihydroquinazolin-4(1H)-ones, and 3,5-diaryl substituted 1,2,4-oxadiazoles. researchgate.netresearchgate.netresearchgate.netcore.ac.uk These efficient synthetic routes often feature mild reaction conditions, short reaction times, and high yields. core.ac.uk

In Materials Science , this compound serves as a monomer or cross-linking agent in the production of polymers. ontosight.ai Its ability to form robust covalent bonds is exploited to create networked polymers with specific thermal and mechanical properties. The presence of bromine atoms in the resulting materials can also impart desired functionalities, such as flame retardancy or modified refractive indices. smolecule.com Its derivatives are also studied for their crystallographic properties and potential applications in creating novel solid-state architectures through intermolecular interactions like Br···Br contacts. researchgate.netrsc.org

Scope and Objectives of Research on this compound

The primary scope of research on this compound is to explore and expand its synthetic capabilities as a versatile building block. Key objectives driving this research include:

Development of Novel Synthetic Methodologies: A central goal is to devise new, efficient, and practical routes for synthesizing complex organic molecules, particularly heterocyclic frameworks of pharmaceutical and material importance. researchgate.netresearchgate.net This includes the design of one-pot, multi-component reactions that improve atom economy and reduce synthetic steps. researchgate.netcore.ac.uk

Serving as a Stable Aldehyde Surrogate: Research continues to leverage this compound as a convenient and stable substitute for terephthalaldehyde, especially for non-commercial or difficult-to-handle aldehydes. nih.gov This facilitates the synthesis of a wide range of derivatives that would otherwise be challenging to access.

Expansion of Applications in Materials Science: Researchers aim to utilize this compound and its derivatives to construct new polymers and functional materials. This involves studying its polymerization and cross-linking reactions to create materials with tailored properties for specific applications. ontosight.aismolecule.com

Mechanistic and Structural Investigations: An ongoing objective is to understand the reaction mechanisms involving this compound to optimize reaction conditions and yields. researchgate.net Furthermore, crystallographic studies of its derivatives aim to elucidate structure-property relationships and guide the design of new crystalline materials. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQBABDKNOOCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061809 | |

| Record name | 1,4-Bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-31-0 | |

| Record name | 1,4-Bis(dibromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(dibromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1592-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(dibromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(dibromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Bis Dibromomethyl Benzene

Radical Bromination Approaches

Radical bromination stands as a principal pathway for the synthesis of 1,4-Bis(dibromomethyl)benzene, starting from 1,4-dimethylbenzene (more commonly known as p-xylene). This method can be broadly categorized into two main approaches: direct bromination with molecular bromine and the use of N-Bromosuccinimide (NBS) as the brominating agent.

Synthesis from 1,4-Dimethylbenzene (p-Xylene) and Bromine

The direct reaction of p-xylene (B151628) with elemental bromine is a foundational method for synthesizing this compound. This process involves the substitution of hydrogen atoms on the methyl groups with bromine atoms via a free-radical chain mechanism.

The synthesis of this compound from p-xylene and bromine can be achieved under various conditions. One method involves adding dry bromine dropwise to boiling p-xylene over several hours while irradiating the mixture with a 300-watt tungsten lamp. The reaction is then continued at 140 °C for an additional three hours. echemi.com Another approach involves the use of a solvent, such as 1,2-dichloroethane (B1671644) (DCE). In this method, a mixture of p-xylene, hydrobromic acid, and concentrated sulfuric acid in DCE is irradiated with a visible light lamp for 12 hours. echemi.com The use of solvents like DCE or acetonitrile (B52724) has been explored to replace less desirable solvents such as carbon tetrachloride. thieme-connect.com Optimization of these conditions is crucial for maximizing the yield and purity of the desired product. For instance, in DCE, reaction times can be significantly reduced compared to older protocols. thieme-connect.com

Table 1: Exemplary Reaction Conditions for Bromination of p-Xylene

| Reactants | Solvent | Catalyst/Initiator | Temperature | Time | Yield | Reference |

| p-Xylene, Bromine | None | 300W Tungsten Lamp | 140 °C | 5 h | — | echemi.com |

| p-Xylene, Hydrobromic Acid, Sulfuric Acid | DCE | Visible Light Lamp | — | 12 h | 80% | echemi.com |

| p-Xylene, Bromine | 1H-Perfluorohexane | 100W Mercury Lamp | 52 °C (reflux) | 18 h | — | echemi.com |

Note: Yields can vary based on specific experimental setups and purification methods.

Light irradiation, or photobromination, is a critical factor in initiating the radical chain reaction. The energy from the light, typically from a UV or a high-wattage visible lamp, facilitates the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). iitianacademy.com This initiation step is essential for the subsequent propagation steps where the bromine radicals abstract hydrogen atoms from the benzylic methyl groups of p-xylene. The use of a 100 W high-pressure mercury lamp under reflux conditions has been reported. echemi.com Another documented method employs a 300-watt tungsten lamp to facilitate the reaction. echemi.com This photochemical approach often leads to higher selectivity for the desired product and can reduce the formation of by-products. smolecule.com

Temperature plays a significant role in the bromination of xylenes, affecting both the reaction rate and the selectivity of the products. While some studies on related brominations of ortho-xylene have explored a range from -5°C to +40°C, it was noted that higher temperatures within this range (20°-40°C) were sometimes preferred. google.com However, for the specific synthesis of 1,4-bis(bromomethyl)benzene, one procedure specifies a reaction temperature of 140 °C. echemi.com Another method involving photobromination is carried out under reflux at 52 °C. echemi.com The oxidation of p-xylene, a related process, has been studied at temperatures ranging from 60–110 °C, where temperature increases were found to influence conversion rates and product selectivity. scienceasia.org For the liquid-phase oxidation of p-xylene to terephthalic acid, a commercial process, temperatures can range from 150 to 210°C. researchgate.net The specific temperature chosen is often a balance between achieving a sufficient reaction rate and minimizing undesirable side reactions or decomposition of the product.

Utilization of N-Bromosuccinimide (NBS) in Benzylic Bromination

N-Bromosuccinimide (NBS) is a highly effective and selective reagent for the bromination of the benzylic positions of alkylbenzenes, including p-xylene. chadsprep.com Its use is often preferred over molecular bromine to minimize side reactions, such as addition to the aromatic ring. chadsprep.com The reaction is typically initiated by either light or a radical initiator like benzoyl peroxide (BPO) or 2,2′-azobisisobutyronitrile (AIBN). researchgate.net

One documented procedure involves refluxing p-xylene with NBS and benzoyl peroxide in carbon tetrachloride for 12 hours at 70 °C, achieving a 90% yield. echemi.com Another approach uses light irradiation in an organic solvent at temperatures between 0 and 80 °C. smolecule.comgoogle.com The use of NBS in solvents like 1,2-dichloroethane (DCE) has been shown to significantly reduce reaction times and the required amount of NBS compared to traditional methods using carbon tetrachloride. thieme-connect.com

Table 2: Synthesis of 1,4-Bis(bromomethyl)benzene using NBS

| Reactants | Solvent | Initiator | Temperature | Time | Yield | Reference |

| p-Xylene, NBS | Carbon Tetrachloride | Benzoyl Peroxide | 70 °C (reflux) | 12 h | 90% | echemi.com |

| p-Xylene, NBS | Organic Solvent | Light Irradiation | 0-80 °C | — | — | smolecule.com |

| p-Xylene-d4, NBS | Carbon Tetrachloride | Benzoyl Peroxide | Reflux | — | 40% |

The mechanism for benzylic bromination using NBS is a free-radical chain reaction. chadsprep.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide, or by light, which generates a small number of bromine radicals. chadsprep.commasterorganicchemistry.com NBS itself does not typically initiate the reaction but serves as a source of bromine. A trace amount of HBr in the reaction mixture reacts with NBS to produce a low, constant concentration of molecular bromine (Br₂). youtube.com This Br₂ is then cleaved by light or heat into bromine radicals (Br•). iitianacademy.commasterorganicchemistry.com

Propagation:

A bromine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). youtube.com

The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction between NBS and HBr) to form the brominated product (1-bromo-4-methylbenzyl) and another bromine radical. youtube.com This new bromine radical can then continue the chain reaction.

Termination: The reaction terminates when two radicals combine, or when the reactants are consumed.

The key to the success of NBS as a brominating agent is that it maintains a very low concentration of Br₂ and HBr in the reaction mixture. masterorganicchemistry.com This low concentration is crucial to prevent competitive electrophilic addition of bromine to the aromatic ring. chadsprep.com The succinimide (B58015) byproduct is also formed in this process. gla.ac.uk This controlled generation of bromine radicals ensures high selectivity for substitution at the benzylic position.

Electrochemical Bromination Methods

Electrochemical synthesis offers a green and highly controllable alternative to conventional chemical methods. By using electricity to drive the reaction, it can minimize the use of hazardous reagents and reduce waste.

A two-phase electrolysis system has been developed for the efficient and regioselective side-chain bromination of alkyl aromatic compounds to yield α,α-dibrominated products like this compound. researchgate.netresearchgate.netresearchgate.net This method is noted for being environmentally clean, economical, and resulting in high yields (70-90%). researchgate.netcecri.res.in

The reaction is typically carried out in a simple, undivided electrochemical cell. researchgate.netcecri.res.in The system consists of an aqueous phase and an organic phase. The aqueous phase is a solution of sodium bromide (25-50 wt%) containing a catalytic amount of hydrobromic acid (HBr). researchgate.nettandfonline.com The organic phase consists of the substrate (e.g., p-xylene) dissolved in a solvent like chloroform (B151607). researchgate.netcecri.res.in Platinum electrodes are commonly used, and the reaction is maintained at a controlled temperature, often between 10-15°C. researchgate.netcecri.res.in In this system, the bromide ion is oxidized at the anode to generate the brominating species, which then reacts with the substrate in the organic phase. researchgate.netcecri.res.in The degree of bromination, yielding bis(bromomethyl) or bis(dibromomethyl) arenes, can be controlled by the amount of electrical charge passed through the system. researchgate.netcecri.res.in

| Product | Yield | Charge Passed (F/mol) | Current Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,4-Bis(bromomethyl)benzene | 90% | 6 | 81% | cecri.res.in |

| This compound | 90% | 12 | 30% | cecri.res.in |

Catalysts play a crucial role in enhancing the efficiency and selectivity of electrochemical brominations. In the two-phase electrolysis method for side-chain bromination, a catalytic amount of HBr is added to the aqueous electrolyte. researchgate.netresearchgate.netcecri.res.in This acidic catalyst is essential for the formation of the active brominating species.

Alternative Synthetic Pathways

Beyond free-radical and electrochemical methods, other synthetic routes have been developed.

Synthesis from Terephthalaldehyde (B141574) Derivatives

While this compound is often used as a precursor to terephthalaldehyde through hydrolysis, the reverse reaction is also a viable synthetic pathway. researchgate.net A direct and high-yield synthesis involves the reaction of terephthalaldehyde with thionyl bromide. Heating the mixture at 100-120°C results in the evolution of sulfur dioxide and leads to the formation of this compound as a solid mass in quantitative yield. electronicsandbooks.com Another reported method uses an isopinocampheyl-boron dibromide dimethylsulfide complex to convert terephthalaldehyde to the target compound in 81% yield. lookchem.com These methods provide an alternative starting point for the synthesis, utilizing an oxidized precursor.

Preparation via Catalytic Debromophosphoryl- and Phosphonyloxylation

A novel procedure has been developed for the reaction of this compound, which leads to the simultaneous formation of terephthalaldehyde and 4-(dibromomethyl)benzaldehyde. researchgate.netresearchgate.net This transformation is achieved through a process described as catalytic debromophosphoryl- and phosphonyloxylation, utilizing phosphorus(IV) acid methyl esters. researchgate.netresearchgate.net

The reaction involves treating this compound with these phosphorus-based reagents, which selectively converts one of the dibromomethyl groups into an aldehyde functional group, while the other can either remain or be partially modified. researchgate.net This method provides a pathway to synthesize 4-(dibromomethyl)benzaldehyde, a compound that was first prepared using this technique. researchgate.netresearchgate.net The resulting 4-(dibromomethyl)benzaldehyde can be further transformed; for instance, its reaction with trialkyl orthoformates yields the corresponding acetals. researchgate.net

Synthesis of Deuterated Analogs (e.g., 1,4-Bis(bromomethyl)benzene-d4)

The synthesis of deuterated analogs of this compound, such as 1,4-bis(bromomethyl)benzene-d4, is crucial for applications in nuclear magnetic resonance (NMR) studies and as stable internal standards in analytical chemistry. A common method for preparing 1,4-bis(bromomethyl)benzene-d4 involves the bromination of a deuterated precursor.

The synthesis starts with deuterated p-xylene (p-xylene-2,3,5,6-d4), which undergoes a radical bromination reaction. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide (BPO) as a radical initiator. The reaction is carried out in a solvent such as carbon tetrachloride (CCl₄) at elevated temperatures (80–100°C), resulting in the desired 1,4-bis(bromomethyl)benzene-d4 with high regioselectivity. The use of deuterium-labeled starting materials ensures the incorporation of deuterium (B1214612) into the final product's aromatic ring. medchemexpress.com

| Starting Material | Reagents | Solvent | Conditions | Product |

| p-Xylene-2,3,5,6-d4 | N-bromosuccinimide (NBS), Dibenzoyl peroxide (BPO) | CCl₄ | 80–100°C | 1,4-Bis(bromomethyl)benzene-d4 |

Purity Assessment and Scale-Up Considerations in Synthesis

Purity Assessment

Ensuring the purity of this compound and its analogs is critical for their application. Various analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is used to monitor the progress of the synthesis and check the final purity. cecri.res.in For the non-deuterated compound, purification is often achieved through recrystallization from solvents like chloroform or methanol, which can yield high-purity products (e.g., 98.2%). echemi.comprepchem.com

For deuterated analogs like 1,4-bis(bromomethyl)benzene-d4, purity and isotopic enrichment are validated using quantitative 2H NMR and mass spectrometry (MS). High-resolution mass spectrometry confirms the molecular ion peak and isotopic distribution, while NMR is used to ensure a high level of deuterium retention. X-ray powder diffraction (XRPD) has also been used to investigate and confirm the batch purity by comparing experimental patterns to calculated ones for different polymorphic forms. rsc.org

Scale-Up Considerations

Scaling up the synthesis of this compound from laboratory to industrial production involves several key considerations aimed at improving efficiency, safety, and cost-effectiveness. A significant focus has been on replacing hazardous solvents. Optimized protocols have substituted inconvenient solvents like carbon tetrachloride and benzene (B151609) with 1,2-dichloroethane (DCE) or acetonitrile. researchgate.net These optimized methods can lead to a drastic reduction in reaction times and lower the required amount of N-bromosuccinimide (NBS). researchgate.net

For industrial-scale production, flow systems and photochemical reactions are considered to enhance safety and reproducibility. A patented method for producing bis(bromomethyl) aromatic hydrocarbons involves the reaction of a dimethyl aromatic hydrocarbon with NBS in an organic solvent under light irradiation, which is noted for forming few by-products and being suitable for industrial processes. google.com Furthermore, electrochemical bromination has been explored as a convenient and efficient alternative procedure, which can produce high yields (70–90%) of dibromomethyl arenes through two-phase electrolysis. cecri.res.in

| Consideration | Traditional Method | Improved/Scale-Up Method | Benefit |

| Solvent | Carbon tetrachloride, Benzene prepchem.comresearchgate.net | 1,2-dichloroethane (DCE), Acetonitrile researchgate.net | Reduced toxicity, improved safety |

| Brominating Agent | N-bromosuccinimide (NBS) researchgate.net | Bromine (Br₂) researchgate.net | Reduced cost and amount of agent |

| Reaction Time | Long duration with incandescent irradiation researchgate.net | Reduced reaction times (24-32 fold) researchgate.net | Increased throughput, lower energy use |

| Methodology | Batch radical bromination prepchem.com | Flow photochemistry, Electrochemical bromination cecri.res.in | Enhanced safety, reproducibility, high yields |

Reactivity and Reaction Mechanisms Involving 1,4 Bis Dibromomethyl Benzene

Nucleophilic Substitution Reactions at Dibromomethyl Centers

The carbon-bromine bonds in the dibromomethyl groups are polarized, rendering the benzylic carbons electrophilic and thus prime targets for nucleophilic attack. This reactivity is the basis for the formation of several important classes of compounds.

Formation of Acetals and Imines

The dibromomethyl groups of 1,4-bis(dibromomethyl)benzene and its derivatives can be converted into acetals and imines through reactions with appropriate nucleophiles. These reactions typically proceed after the initial conversion of the dibromomethyl group to an aldehyde. For instance, the derivative 4-(dibromomethyl)benzenecarbaldehyde serves as a key intermediate.

The reaction of 4-(dibromomethyl)benzenecarbaldehyde with trialkyl orthoformates leads to the formation of acetals. researchgate.net Similarly, reaction with primary amines results in the synthesis of imines. researchgate.net The stability of these imines is enhanced by the aromatic conjugation between the newly formed imine group and the benzene (B151609) ring. wikipedia.org

A more direct route to acetals involves a zinc chloride-catalyzed double debromoalkoxylation. When (dibromomethyl)arenes are treated with trialkyl orthoformates in the presence of ZnCl₂, the corresponding aromatic aldehyde acetals are formed. researchgate.net The mechanism involves a two-step process where an initial substitution forms an α-brominated ether, which then undergoes a second debromoalkoxylation to yield the final acetal (B89532) product. researchgate.net

Table 1: Synthesis of Acetals and Imines from a this compound Derivative

| Reactant | Nucleophile/Reagent | Catalyst | Product Class |

|---|---|---|---|

| 4-(Dibromomethyl)benzenecarbaldehyde | Trialkyl orthoformates | Sulfuric acid | Acetal |

| 4-(Dibromomethyl)benzenecarbaldehyde | Primary amines | - | Imine |

Reactions with Various Nucleophiles (e.g., Alcohols, Amines)

The benzylic bromide structure of this compound makes it reactive toward a range of nucleophiles. As discussed, alcohols (in the form of orthoformates) and primary amines are common reactants leading to acetals and imines, respectively. researchgate.net The reaction with amines is a classic example of nucleophilic addition to a carbonyl group (formed in situ), followed by dehydration to yield the C=N double bond characteristic of an imine. masterorganicchemistry.com This process is reversible and can be influenced by factors such as reactant concentration and pH. wikipedia.org

Transformations of the Dibromomethyl Group

Beyond direct substitution, the dibromomethyl groups can be transformed into other important functional groups, most notably aldehydes. This conversion is a cornerstone of the compound's synthetic utility.

Conversion to Aldehyde Functionalities

The most significant transformation of this compound is its conversion to terephthalaldehyde (B141574), a valuable diformyl aromatic building block. This can be accomplished through several methods.

A standard method for converting geminal dihalides, such as the dibromomethyl group, into aldehydes is through hydrolysis. The hydrolysis of α,α,α',α'-tetrabromo-p-xylene (an alternative name for this compound) is a recognized route to produce terephthalaldehyde. wikipedia.orgorgsyn.org This reaction is often facilitated by reagents like sulfuric acid. wikipedia.org The process involves the nucleophilic substitution of bromide ions by water or hydroxide (B78521) ions, forming an unstable geminal diol intermediate which rapidly dehydrates to yield the stable aldehyde.

A novel and specific method has been developed for the conversion of this compound to aldehyde functionalities. This process, known as catalytic debromophosphoryl- and phosphonyloxylation, utilizes P(IV) acid methyl esters. researchgate.net This reaction allows for the simultaneous preparation of both terephthalaldehyde and the intermediate 4-(dibromomethyl)benzaldehyde, providing an economical pathway to these valuable substituted benzaldehydes from a commercially available starting material. researchgate.net

Table 2: Products from Catalytic Debromophosphoryl- and Phosphonyloxylation

| Starting Material | Reagent | Key Products |

|---|

Formation of Alkenes via Dehydrobromination

The dehydrobromination of gem-dibromides, such as the dibromomethyl groups in this compound, is a classic method for the formation of carbon-carbon triple bonds (alkynes). This reaction typically proceeds via a double elimination mechanism when treated with a strong base.

The mechanism involves a sequential two-step elimination (E2) process for each dibromomethyl group. In the first step, a strong base abstracts a proton from the carbon atom, and a bromide ion is eliminated, resulting in the formation of a bromo-substituted vinyl group. This intermediate is then subjected to a second dehydrobromination, where the base removes the remaining vinyl proton, and the second bromide is eliminated to form the alkyne.

Table 1: Reagents for Dehydrobromination

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium amide (NaNH₂) | Liquid Ammonia | Low temperature | 1,4-Diethynylbenzene |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (B95107) (THF) | Reflux | 1,4-Diethynylbenzene |

Reductive Coupling Polymerization Reactions

This compound serves as a key monomer in stereospecific reductive coupling polymerization to synthesize conjugated polymers. rsc.org This type of reaction involves the formation of carbon-carbon double bonds, leading to polymers such as poly(p-phenylene vinylene) (PPV) derivatives, which are of interest for their electronic properties.

Research has demonstrated that the reductive coupling of bis(benzylic gem-dibromide)s, including this compound, can be achieved using a copper-based catalytic system. rsc.org This method is notable for its high stereospecificity, yielding polymers with exclusively trans C-C double bonds. The polymerization is typically carried out in an inert atmosphere using a copper catalyst and a ligand in a suitable organic solvent. The reaction proceeds by heating the mixture, and the resulting polymer can be isolated by precipitation in a non-solvent like methanol. rsc.org

The properties of the resulting polymer, such as molecular weight and solubility, can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, solvent, and temperature.

Table 2: Typical Conditions for Reductive Coupling Polymerization of this compound rsc.org

| Parameter | Condition |

|---|---|

| Monomer | This compound |

| Catalyst | Copper (Cu) powder |

| Ligand | Tris(2-pyridylmethyl)amine (B178826) (TPMA) |

| Solvent | Tetrahydrofuran (THF), deoxygenated |

| Temperature | 40 °C |

| Atmosphere | Nitrogen (N₂) |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), but its reactivity is significantly influenced by the nature of the dibromomethyl (-CHBr₂) substituents. wikipedia.org The -CHBr₂ group is considered an electron-withdrawing group (EWG) due to the strong negative inductive effect (-I effect) of the two electronegative bromine atoms. stackexchange.com

This electron-withdrawing nature has two primary consequences for EAS reactions:

Deactivation of the Ring : The EWGs pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. chemistrytalk.org This means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required to achieve substitution. chemistrytalk.org

Directing Effect : Electron-withdrawing groups direct incoming electrophiles to the meta position. wikipedia.org This is because the deactivation is most pronounced at the ortho and para positions, making the meta positions the least deactivated and thus the most favorable sites for electrophilic attack.

Therefore, when this compound undergoes reactions such as nitration, halogenation, or sulfonation, the incoming electrophile is expected to substitute at one of the four equivalent meta positions relative to the two -CHBr₂ groups.

Table 3: Predicted Directing Effects of -CHBr₂ Group in EAS

| Substituent Group | Type | Reactivity Effect | Directing Position | Example Reaction Product (Nitration) |

|---|

Radical Reactions and Mechanisms beyond Synthesis

While the synthesis of this compound from p-xylene (B151628) often proceeds via a radical mechanism using initiators like N-bromosuccinimide (NBS) under UV light, the compound itself is a precursor for further radical reactions. google.com The key to its reactivity lies in the benzylic C-Br bonds. These bonds are relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, or in the presence of a radical initiator, to form a stable benzylic radical.

The stability of the resulting radical is enhanced by resonance delocalization of the unpaired electron over the adjacent benzene ring. This property allows this compound to participate in various radical-mediated transformations beyond its own synthesis.

One significant application is in radical polymerization, where it can act as an initiator or a chain transfer agent. The benzylic radicals can add to monomer units, initiating the growth of a polymer chain. Another important reaction is radical dehalogenation, where the bromine atoms are replaced by hydrogen atoms using a radical reagent like tributyltin hydride (Bu₃SnH) and an initiator such as azobisisobutyronitrile (AIBN). libretexts.org The mechanism involves the abstraction of a bromine atom by the tin radical to form the benzylic radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the radical chain. libretexts.org These radicals can also be trapped by other species, leading to C-C bond formation.

Exploration of Stereoselective Transformations

The exploration of stereoselective transformations involving this compound is a specialized area of research. The starting molecule is achiral and does not possess any stereocenters. Therefore, achieving stereoselectivity requires the use of external chiral sources, such as chiral catalysts, reagents, or auxiliaries, to control the formation of new stereocenters in the product.

Currently, the scientific literature does not extensively detail a wide range of established stereoselective transformations specifically using this compound as the substrate. However, the reactive benzylic bromide sites present theoretical opportunities for such reactions. For instance, nucleophilic substitution reactions (Sₙ2) with chiral nucleophiles could potentially lead to the formation of diastereomeric products.

Another potential avenue is through transition-metal-catalyzed cross-coupling reactions where chiral ligands are employed. If this compound is first converted into an organometallic reagent, its subsequent reaction with a prochiral electrophile in the presence of a chiral catalyst could, in principle, proceed with high enantioselectivity. These areas represent potential future directions for synthetic chemists looking to create complex, stereochemically defined molecules from this readily available starting material.

Applications of 1,4 Bis Dibromomethyl Benzene in Advanced Organic Synthesis

Building Block for Heterocyclic Chemistry

The ability of 1,4-bis(dibromomethyl)benzene to act as a precursor to terephthalaldehyde (B141574) makes it an important starting material for the synthesis of molecules containing a central benzene (B151609) ring fused or linked to heterocyclic structures. This approach is fundamental in the construction of rigid molecular scaffolds found in medicinal chemistry and materials science.

Synthesis of Oxadiazoles (e.g., 1,2,4-Oxadiazoles)

A modern and efficient method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles utilizes gem-dibromomethylarenes, such as this compound, as equivalents for benzoic acids or their derivatives. Research has demonstrated a one-pot, two-component reaction where the gem-dibromomethylarene reacts with an amidoxime (B1450833) to produce the desired 1,2,4-oxadiazole (B8745197) ring system in high yields. nih.govnih.gov

This synthetic strategy is notable for its efficiency and the accessibility of the starting materials. nih.gov The reaction typically proceeds in the presence of a base and catalyst, yielding the target oxadiazoles. nih.gov This methodology is advantageous as it tolerates a wide range of functional groups on the aromatic rings of both the amidoxime and the gem-dibromomethylarene. nih.gov

Table 1: Examples of 3,5-Disubstituted-1,2,4-oxadiazoles from gem-dibromomethylarenes

| Aryl Group from gem-dibromomethylarene | Aryl Group from Amidoxime | Yield (%) |

| Phenyl | Phenyl | 92% |

| 4-Chlorophenyl | Phenyl | 90% |

| 4-Bromophenyl | Phenyl | 89% |

| 4-Fluorophenyl | 4-Methoxyphenyl | 88% |

| 4-Cyanophenyl | Phenyl | 85% |

This table presents representative yields from the synthesis of 1,2,4-oxadiazoles via the reaction of various gem-dibromomethylarenes and amidoximes, illustrating the general applicability of the method. nih.gov

Formation of Benzimidazoles

In a similar fashion to quinazolinone synthesis, this compound is a key precursor for the formation of bis-benzimidazole structures. The process begins with the conversion of the dibromomethyl groups into aldehydes, yielding terephthalaldehyde. This intermediate then reacts with two equivalents of o-phenylenediamine. nih.govmdpi.com The condensation of the diamine with the aldehyde, followed by cyclization and aromatization, leads to the formation of the stable benzimidazole (B57391) ring system. nih.govmdpi.com This reaction produces 1,4-bis(2-benzimidazolyl)benzene, a compound noted for its use as a ligand in coordination chemistry and as a building block in materials science. nih.govmdpi.com

Precursor for Carbonyl Compound Equivalents

The most significant application of this compound in organic synthesis is its role as a stable and easily handled precursor for terephthalaldehyde, a less stable dialdehyde. The gem-dibromomethyl groups are readily converted to carbonyl groups under mild conditions, unmasking the reactive aldehyde functionality precisely when needed for a subsequent reaction.

Utility as a Synthetic Aldehyde Equivalent

The transformation of a gem-dibromomethyl group into an aldehyde is a well-established synthetic tool. This hydrolysis reaction allows this compound to serve as a "synthetic equivalent" of terephthalaldehyde. This is particularly useful because solid, crystalline this compound is often easier to store, handle, and purify than the corresponding dialdehyde. Its use allows for the in situ generation of the aldehyde, which can then be trapped by another reagent in the reaction mixture, minimizing side reactions associated with the aldehyde's reactivity.

Applications in Knoevenagel Reactions

The utility of this compound as an aldehyde equivalent directly enables its use in classic carbon-carbon bond-forming reactions such as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group).

In this context, this compound can be used in a one-pot procedure. First, the dibromomethyl groups are converted to aldehydes in situ. These newly formed aldehyde groups then react with two equivalents of an active methylene compound, such as malononitrile (B47326) or a malonic ester, to form a new carbon-carbon double bond. The Knoevenagel condensation is a cornerstone of organic synthesis for creating substituted alkenes. scispace.com

Intermediate in Polymer Chemistry and Materials Science

This compound serves as a valuable monomer and intermediate in the synthesis of advanced polymeric materials. Its two geminal dibromomethyl groups provide reactive sites for various polymerization reactions, leading to the formation of polymers with unique structural and electronic properties.

The compound is a key precursor in the synthesis of certain cross-linked polymers. One notable application is in stereospecific reductive coupling polymerization. Research has demonstrated the use of bis(benzylic gem-dibromide) monomers, including this compound, in copper-catalyzed polymerization reactions. rsc.org This process involves the reductive coupling of the dibromomethyl groups to form new carbon-carbon double bonds, creating a polymer backbone. For instance, the polymerization of this compound (referred to as monomer 1b in a study) can be achieved using a copper catalyst and a ligand like tris(2-pyridylmethyl)amine (B178826) (TPMA) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org This method allows for the creation of polymeric chains that can subsequently form cross-linked networks.

Furthermore, gem-dibromomethyl aromatic compounds are recognized as useful precursors for the synthesis of polymeric materials like poly(p-phenylenevinylene) (PPV). researchgate.net PPV is a significant class of conjugated polymers known for its electroluminescent properties, and synthetic routes originating from this compound provide a pathway to these advanced materials. researchgate.net

Below is a table detailing the synthesis of this compound, a crucial step before its use in polymerization.

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,4-Phthalaldehyde | Boron tribromide (BBr₃) in Dichloromethane (B109758) (CH₂Cl₂) | This compound | 80% | rsc.org |

As a molecule with two distinct reactive sites at opposite ends of a rigid aromatic core, this compound possesses the fundamental structural characteristics required for use as a linker in ring-closure polymerization strategies. In theory, it can react with both ends of a linear polymer chain to form a cyclic structure. However, based on available research, specific examples detailing the application of this compound in the synthesis of cyclic polymers via ring-closure were not identified.

Many organic compounds containing a high percentage of bromine by weight are utilized as flame retardants. The bromine atoms can act as radical scavengers in the gas phase during combustion, interrupting the chemical reactions that sustain a fire. While this compound has a significant bromine content, specific studies or patents documenting its direct application as a flame retardant additive were not found in the reviewed literature.

Role in Medicinal Chemistry and Agrochemical Research

The reactivity of the dibromomethyl groups makes this compound a useful starting material for creating more complex molecules, including those with potential biological applications. Its primary role in this field is as a precursor to versatile chemical intermediates.

A significant application of this compound is its efficient conversion into aromatic dialdehydes. researchgate.netthieme-connect.com These dialdehydes are highly valuable intermediates in the synthesis of a wide range of organic molecules due to the reactivity of the aldehyde functional groups. For example, this compound can be hydrolyzed to produce terephthalaldehyde. researchgate.net

A study developed a procedure for the simultaneous preparation of terephthalaldehyde and 4-(dibromomethyl)benzaldehyde from this compound. researchgate.net These aldehyde derivatives serve as fundamental building blocks for constructing more complex molecular architectures that could be incorporated into bioactive compounds or used as pharmaceutical intermediates. The conversion of the bromo derivative into the corresponding dialdehydes can be achieved in high yields. thieme-connect.com

| Reactant | Transformation | Product(s) | Yield | Reference |

|---|---|---|---|---|

| This compound | Hydrolysis / Catalytic Debromophosphoryloxylation | Terephthalaldehyde and 4-(Dibromomethyl)benzaldehyde | 90-96% (for dialdehydes from bromo derivatives in general) | thieme-connect.comresearchgate.net |

While this compound is a precursor to versatile intermediates, the current body of scientific literature does not provide specific examples of its derivatives being synthesized and tested for biological activities such as anticancer or enzyme-inhibiting properties. Research in this area has focused on other classes of brominated or bis-functionalized aromatic compounds. nih.govmdpi.comresearchgate.netmdpi.com

Scaffolds for Drug Discovery Programs

In the field of drug discovery, a molecular scaffold is a core structure upon which various functional groups can be systematically attached to create a library of compounds for biological screening. The 1,4-disubstituted benzene core of this compound offers a rigid and well-defined platform for positioning functional groups in a specific spatial orientation at opposite ends of the benzene ring. This characteristic is valuable for designing molecules that can interact with biological targets, such as enzymes or receptors.

While direct application of this compound for generating large screening libraries is not extensively documented, the underlying p-xylylene structure is relevant in medicinal chemistry and materials science. For instance, functionalized poly-p-xylylene, a related polymer, has been utilized to create porous scaffolds for applications in tissue engineering and targeted drug-eluting devices. mdpi.com The ability to precisely functionalize molecules at the para position of a benzene ring is significant for creating biologically active compounds. sciencedaily.com The development of "privileged structures," which are molecular scaffolds capable of binding to multiple biological targets, is a key strategy in medicinal chemistry, and simple aromatic rings are common components of such structures. mdpi.com The rigid nature of the 1,4-disubstituted benzene scaffold makes it a potentially useful building block for creating diverse molecular shapes designed for specific biological interactions.

Synthesis of Other Complex Organic Molecules

The reactivity of the dibromomethyl groups makes this compound a precursor for a variety of more complex organic structures, including polycyclic and functionalized aromatic systems.

The synthesis of naphthalene (B1677914) derivatives, which are important structural motifs in many natural products and pharmaceuticals, often involves the annulation of a second ring onto a pre-existing benzene derivative. chemistryviews.org However, a direct synthetic route to construct a naphthalene ring system starting from this compound is not a commonly reported application in the scientific literature. Such a transformation would likely require a multi-step sequence involving the formation of a ten-membered ring followed by subsequent cyclization and aromatization, a synthetically challenging process.

Indanones are an important class of compounds due to their presence in natural products and their wide range of biological activities. d-nb.info The synthesis of the indanone core typically relies on the intramolecular cyclization of a precursor that has functional groups in the correct positions to form a five-membered ring fused to the benzene ring. beilstein-journals.org

Due to the para substitution pattern of its reactive groups, this compound is not a suitable precursor for the direct intramolecular synthesis of an indanone. However, the isomeric compound, ortho-bis(dibromomethyl)benzene (1,2-bis(dibromomethyl)benzene), can be utilized to synthesize benzo-fused ring systems. For example, the reaction of o-bis(dibromomethyl)benzene with cyclopentenone can produce benz[f]indan-1-one. This reaction demonstrates the utility of bis(dibromomethyl)benzene isomers in building fused polycyclic systems.

Table 1: Synthesis of Benz[f]indan-1-one from an Isomer of the Title Compound

| Reactants | Product | Reaction Type |

| o-Bis(dibromomethyl)benzene | Benz[f]indan-1-one | Cycloaddition |

| Cyclopentenone |

Note: This reaction utilizes the ortho-isomer, not the para-isomer (this compound).

A significant application of this compound is in the synthesis of benzenes bearing phosphorus-containing functional groups. Research has demonstrated a procedure for the catalytic debromophosphoryl- and phosphonyloxylation of this compound using P(IV) acid methyl esters. researchgate.net This reaction allows for the selective transformation of one of the dibromomethyl groups.

The process can simultaneously prepare terephthalaldehyde and 4-(dibromomethyl)benzaldehyde. researchgate.net The resulting 4-(dibromomethyl)benzaldehyde can be converted into its acetal (B89532). This acetal derivative serves as a key intermediate which can then be transformed into a phosphorus-functionalized benzene through consecutive reactions with phosphorus trichloride (B1173362) and esters of P(III) acids. researchgate.net This methodology provides a direct route to introduce phosphorus moieties onto the benzene ring, creating compounds that are of interest as ligands or as potentially biologically active substances. researchgate.netresearchgate.net

Table 2: Key Steps in the Synthesis of Phosphorus-Functionalized Benzenes

| Starting Material | Reagents | Key Intermediate / Product | Purpose |

| This compound | P(IV) acid methyl esters | 4-(Dibromomethyl)benzaldehyde | Selective functionalization of one dibromomethyl group. researchgate.net |

| 4-(Dibromomethyl)benzaldehyde | Trialkyl orthoformates | Acetal of 4-(dibromomethyl)benzaldehyde | Protection and preparation for further reaction. researchgate.net |

| Acetal Intermediate | 1. Phosphorus trichloride2. P(III) acid esters | 4-(Dibromomethyl)-substituted benzene with a phosphorus functional group | Introduction of the phosphorus moiety. researchgate.net |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Proton (¹H) NMR spectroscopy of 1,4-bis(dibromomethyl)benzene provides clear and distinct signals that correspond to the different types of protons in the molecule. Due to the molecule's symmetry, the spectrum is relatively simple.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum exhibits two main signals :

A singlet appearing at approximately 7.6 ppm is attributed to the four aromatic protons (Ar-H). The equivalence of these protons is due to the symmetrical substitution on the benzene (B151609) ring, leading to a single resonance.

A singlet observed at around 6.7 ppm corresponds to the two methine protons of the dibromomethyl groups (-CHBr₂). The identical chemical environment of these two protons results in a single peak.

The integration of these signals would show a 4:2 (or 2:1) ratio, confirming the relative number of aromatic to methine protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

|---|---|---|---|

| ~7.6 | Singlet | Aromatic Protons (4H) | CDCl₃ |

| ~6.7 | Singlet | Methine Protons (-CHBr₂) (2H) | CDCl₃ |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While specific experimental data for this compound is not extensively reported in the reviewed literature, the expected spectrum can be predicted based on the molecular structure. One study referenced the standard chemical shift of the CDCl₃ solvent at 77.16 ppm for ¹³C NMR analysis in a synthesis involving the compound, but did not report the compound's specific shifts tongji.edu.cn.

Based on its symmetrical structure, three distinct signals are anticipated:

One signal for the two equivalent carbons of the dibromomethyl groups (-CHBr₂).

One signal for the four equivalent aromatic carbons bonded to hydrogen (Ar-CH).

One signal for the two equivalent aromatic carbons bonded to the dibromomethyl groups (Ar-C).

The chemical shifts would be influenced by the strong electron-withdrawing effect of the bromine atoms.

| Predicted Chemical Shift (δ) ppm | Carbon Type |

|---|---|

| 35-45 | Methine Carbon (-CHBr₂) |

| 128-132 | Aromatic CH |

| 140-145 | Aromatic C-C(H)Br₂ |

There is no available research data from the searched sources regarding the use of Deuterium (B1214612) (²H) NMR for isotopic studies of this compound. Such studies would typically involve the synthesis of isotopically labeled versions of the compound to investigate reaction mechanisms or for use as internal standards in quantitative analyses.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for separating and identifying volatile and thermally stable compounds like this compound.

While specific experimental fragmentation data for this compound was not found in the reviewed literature, a predictable fragmentation pattern can be hypothesized. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (421.75 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak would appear as a characteristic cluster of peaks.

Key fragmentation pathways would likely include:

Loss of a bromine radical (Br•) to form an [M-Br]⁺ ion.

Subsequent loss of hydrogen bromide (HBr).

Cleavage of the C-C bond between the benzene ring and the dibromomethyl group.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly suited for the analysis of large molecules like synthetic polymers, preventing their fragmentation during ionization.

This compound serves as a valuable monomer precursor for the synthesis of conjugated polymers. For instance, it is used in on-surface dehalogenative homocoupling reactions to fabricate poly(p-phenylene vinylene) (PPV) chains tongji.edu.cn.

In the context of polymer analysis, MALDI-TOF-MS is instrumental in characterizing the resulting polymers. This technique allows for the precise determination of:

Molecular Weight Distribution: It can resolve individual polymer chains (n-mers), providing detailed information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

End-Group Fidelity: It can confirm the chemical identity of the end groups of the polymer chains, which is crucial for verifying the success of the polymerization reaction and any subsequent modifications.

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the polymer's repeating monomer unit, confirming the polymer structure.

Although the specific analysis of PPV derived from this compound by MALDI-TOF-MS is not detailed in the searched literature, the technique remains a standard and powerful method for the structural characterization of such macromolecular materials.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental spectra for this compound are not detailed in the provided search results, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups include the aromatic benzene ring, the aliphatic C-H bonds of the dibromomethyl groups, and the carbon-bromine bonds.

The IR spectrum would be characterized by several key regions:

Aromatic C-H Stretching: Weak to medium absorptions are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H bonds on a benzene ring. libretexts.orgmdpi.com

Aliphatic C-H Stretching: Absorptions corresponding to the C-H bonds of the dibromomethyl (-CHBr₂) groups would appear just below 3000 cm⁻¹.

Aromatic Overtones and Combination Bands: A pattern of weak absorptions is typically visible between 2000 and 1650 cm⁻¹, which can be indicative of the substitution pattern on the benzene ring. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in two or three bands of variable intensity in the 1620-1450 cm⁻¹ region. libretexts.orgrsc.org

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 830-790 cm⁻¹ range. instanano.com

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹. instanano.com

Table 1: Expected Infrared Absorption Bands for this compound : Note: This table is based on typical wavenumber ranges for the specified functional groups and does not represent experimental data.

| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H stretch | Aromatic | Medium to Weak |

| <3000 | C-H stretch | Aliphatic (-CHBr₂) | Medium |

| 1620-1450 | C=C stretch | Aromatic Ring | Variable |

| 830-790 | C-H bend | 1,4-Disubstituted Aromatic (Out-of-Plane) | Strong |

Crystallographic Studies and Polymorphism

X-ray Crystal Structure Analysis

While specific crystallographic data for this compound is not available in the search results, analysis of closely related brominated benzene derivatives provides insight into the expected structural features. For instance, studies on analogs like 1,4-bis(tribromomethyl)benzene (B13987673) and 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) reveal detailed information about their crystal systems, space groups, and unit cell dimensions. researchgate.netrsc.org These molecules often crystallize in common space groups such as P2₁/n or C2/c. researchgate.net

Table 2: Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1,4-Bis(tribromomethyl)benzene (Polymorph Ia) | Monoclinic | P2₁/n | 6.1303 | 11.2185 | 10.3396 | 93.307 | 2 | researchgate.net |

| 1,4-Bis(tribromomethyl)benzene (Polymorph Ib) | Monoclinic | C2/c | 20.370 | 6.273 | 11.696 | 114.39 | 4 | researchgate.net |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form I) | Triclinic | P-1 | 5.3045 | 7.3739 | 7.6414 | 81.334 | 1 | rsc.org |

Investigation of Intermolecular Interactions (e.g., C-H···Br interactions)

The crystal packing of brominated aromatic compounds is significantly influenced by a network of weak intermolecular interactions. In the absence of strong hydrogen bond donors or acceptors, these subtle forces dictate the supramolecular architecture.

C-H···Br Interactions: These are a form of weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and a bromine atom acts as the acceptor. These interactions are commonly observed in the crystal structures of brominated organic compounds and play a crucial role in stabilizing the crystal lattice. mdpi.comnih.gov For example, one polymorph of 1,4-bis(tribromomethyl)benzene displays a C—H···Br hydrogen bond. researchgate.net

Bromine···Bromine (Br···Br) Interactions: These interactions, also known as halogen bonds, occur when the distance between bromine atoms of adjacent molecules is shorter than the sum of their van der Waals radii (approx. 3.7 Å). The molecular packing in both polymorphs of 1,4-bis(tribromomethyl)benzene is largely determined by Br···Br interactions. researchgate.net Similarly, the crystal structure of 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene involves a combination of C–H···Br hydrogen bonds and Br···Br interactions. mdpi.com

Polymorphic Forms and Thermodynamic Relationships

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. The study of polymorphism is critical as the stability of different forms can be dependent on temperature and pressure.

While there are no specific reports on the polymorphism of this compound in the search results, studies on its analogs are illustrative.

1,4-Bis(tribromomethyl)benzene was found to crystallize as two "concomitant polymorphs," meaning both forms crystallized simultaneously from the same solution. researchgate.net One form was later observed to be a 'disappearing polymorph' as all subsequent crystallization attempts yielded exclusively the more stable form. researchgate.net

1,4-Dibromo-2,5-bis(bromomethyl)benzene exhibits two polymorphic forms that are enantiotropically related. rsc.org This means there is a reversible transition temperature at which the order of thermodynamic stability inverts. Form II (monoclinic) is the stable form at room temperature, while Form I (triclinic) becomes thermodynamically stable above the transition temperature of approximately 135 °C. rsc.org

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is suitable for determining the purity of the compound and can be scaled for use in preparative separation to isolate impurities. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid can be substituted with a volatile alternative like formic acid. sielc.com

Table 3: HPLC Method Parameters for this compound

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Application | Purity analysis, preparative separation, and pharmacokinetics |

Source: SIELC Technologies sielc.com

Flash Column Chromatography for Purification

Flash column chromatography is a technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or a mixture of solvents, to separate components of a mixture based on their differential adsorption to the stationary phase. For non-polar to moderately polar compounds like this compound, a normal-phase chromatography setup is generally employed.

Stationary Phase: The most common stationary phase for flash column chromatography is silica gel (SiO₂), a polar adsorbent. The particle size of the silica gel is crucial for efficient separation, with a typical range of 40-63 µm.

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. A solvent system is selected based on the polarity of the compound of interest. For this compound, which is a relatively non-polar molecule, a non-polar solvent system would be the starting point. The polarity of the eluent can be gradually increased to facilitate the elution of the compound from the column.

Based on the purification of analogous brominated aromatic compounds, a suitable eluent system for this compound would likely consist of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). The optimal ratio of these solvents would be determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC).

General Procedure:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.

Sample Loading: The crude this compound, dissolved in a minimal amount of a suitable solvent (like dichloromethane), is carefully loaded onto the top of the silica gel bed.

Elution: The chosen eluent is passed through the column under positive pressure (typically using compressed air or nitrogen). The components of the mixture travel down the column at different rates depending on their affinity for the silica gel.

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed (e.g., by TLC) to identify those containing the purified this compound.

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified compound.

Detailed Research Findings:

Specific research explicitly detailing the flash column chromatography of this compound is scarce. However, studies on similar molecules provide valuable insights. For instance, the purification of 1,4-bis(bromomethyl)benzene, a closely related precursor, has been reported using column chromatography with solvent systems such as hexane/dichloromethane and hexane/chloroform. Another study on a different brominated aromatic compound utilized a gradient elution with ethyl acetate in petroleum ether. These examples suggest that a non-polar to a mid-polar solvent system would be effective for the purification of this compound.

The following interactive data table outlines hypothetical parameters for the flash column chromatography of this compound based on these related findings.

Interactive Data Table: Hypothetical Flash Column Chromatography Parameters for this compound Purification

| Parameter | Value | Notes |

| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase flash chromatography. |

| Mobile Phase System 1 | Hexane / Dichloromethane | Start with a low percentage of dichloromethane and gradually increase. |

| Mobile Phase System 2 | Petroleum Ether / Ethyl Acetate | A common gradient system for compounds of moderate polarity. |

| Elution Mode | Gradient | Allows for the separation of impurities with varying polarities. |

| Detection Method | Thin-Layer Chromatography (TLC) | Used to monitor the separation and identify fractions containing the pure product. |

It is important to note that while crystallization is the more commonly cited purification method for this compound, flash column chromatography remains a powerful and viable technique, particularly for separating it from impurities with similar solubility but different polarities. The optimal conditions would require experimental validation.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its chemical behavior. These calculations can elucidate properties such as the distribution of electron density, the energies of molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

For 1,4-Bis(dibromomethyl)benzene, these calculations would reveal the influence of the two dibromomethyl groups on the aromatic benzene (B151609) ring. The electron-withdrawing nature of the bromine atoms is expected to significantly affect the electron density of the benzene ring and the benzylic carbons. While the principles of quantum chemistry are broadly applicable, specific published studies detailing the comprehensive electronic structure calculations, such as HOMO-LUMO energy gaps or detailed molecular orbital analyses for this compound, are not extensively available in the reviewed scientific literature. Such calculations would, however, be essential for predicting its susceptibility to nucleophilic or electrophilic attack and its potential as a precursor in materials science.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful class of quantum mechanical methods used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and a variety of other chemical properties with a favorable balance of accuracy and computational cost.

Applications of DFT to a molecule like this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating infrared (IR) and Raman spectra to help identify the compound and understand its vibrational modes.

Electronic Properties: Calculating properties like ionization potential, electron affinity, and chemical hardness.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and the dynamics of chemical reactions.

For this compound, MD simulations could be employed to:

Predict the preferred conformations of the dibromomethyl groups relative to the benzene ring in various solvents.

Simulate its interaction with other reactants or surfaces to predict reaction pathways and mechanisms.

Understand the dynamics of its role in polymerization reactions where it might act as a cross-linking agent.

Despite the potential of this technique, specific studies utilizing molecular dynamics simulations to predict the reactivity of this compound have not been identified in the surveyed literature. Such simulations would be valuable for designing new synthetic routes and for applications in materials science.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and materials science for designing molecules with desired properties. These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity or physical properties.

1,4-Bis(bromomethyl)benzene is a highly versatile building block used in the synthesis of more complex molecules for SAR studies. biosynth.com Its two reactive bromomethyl groups can be readily substituted to create a diverse library of derivatives. For example, it serves as a precursor for synthesizing bis-tertiary amines and other symmetrically substituted benzene derivatives.

While SAR studies are not performed on 1,4-Bis(bromomethyl)benzene itself, its derivatives are subjects of such research. For instance, it is a starting material for creating series of 1,4-bis(arylsulfonamido)benzene and 1,4-bis(indolin-1-ylmethyl)benzene derivatives, which have been investigated as inhibitors of specific protein-protein interactions or for other biological activities. nih.govdntb.gov.ua The core 1,4-disubstituted benzene structure provided by this precursor is a common scaffold in these studies.

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling provides quantitative insights into the stability of molecules and the rates of their chemical reactions. This involves calculating parameters such as enthalpy of formation, Gibbs free energy, and activation energies for reaction transition states.

While detailed thermodynamic and kinetic models for reactions involving this compound are not widely published, extensive research has been conducted on a closely related isomer, 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) . rsc.org A study on this isomer revealed the existence of two polymorphic forms (Form I and Form II) and characterized their thermodynamic relationship. rsc.org

Differential Scanning Calorimetry (DSC) and other methods were used to determine the thermodynamic parameters for the phase transition between the two forms. It was found that Form II (monoclinic) is more stable at lower temperatures, while Form I (triclinic) becomes stable above a transition temperature of approximately 135 °C, indicating an enantiotropic relationship. rsc.org The melting points and heats of fusion for these polymorphs were precisely measured. rsc.org

| Parameter | Form I (Triclinic) | Form II (Monoclinic) |

|---|---|---|

| Melting Point (Onset, To) | 156.9 °C | 154.7 °C |

| Melting Point (Peak, Tp) | 158.5 °C | 155.7 °C |

| Heat of Fusion (ΔHfus) | 28.0 kJ mol-1 | 32.1 kJ mol-1 |

| Thermodynamic Transition Temperature | ~135 °C (experimental), 137.5 °C (calculated) | |

| Relative Stability at Room Temp. | Metastable | Stable |

This detailed thermodynamic investigation on a closely related isomer highlights the type of analysis that could be applied to understand the solid-state properties and phase stability of this compound.

Q & A

Q. What are the common synthetic routes for 1,4-Bis(dibromomethyl)benzene?

this compound is synthesized via nucleophilic substitution or coupling reactions. A validated two-step method involves: